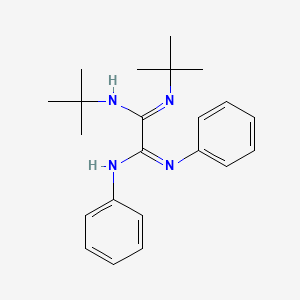
(1Z,2E)-N~1~,N'~1~-Di-tert-butyl-N~2~,N'~2~-diphenylethanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound features two phenyl groups and two tert-butyl groups attached to an ethanediimidamide backbone, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide typically involves the reaction of di-tert-butylamine with benzaldehyde under specific conditions to form the intermediate imine. This intermediate is then subjected to further reactions, including hydrogenation and cyclization, to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as crystallization and distillation are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide analogs: Compounds with similar structural motifs but different substituents.
Di-tert-butyl imidamides: Compounds with similar tert-butyl groups but different aromatic substituents.
Uniqueness
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide stands out due to its specific combination of tert-butyl and phenyl groups, which confer unique reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
121264-09-3 |
|---|---|
Formule moléculaire |
C22H30N4 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2-N,2-N'-ditert-butyl-1-N,1-N'-diphenylethanediimidamide |
InChI |
InChI=1S/C22H30N4/c1-21(2,3)25-20(26-22(4,5)6)19(23-17-13-9-7-10-14-17)24-18-15-11-8-12-16-18/h7-16H,1-6H3,(H,23,24)(H,25,26) |
Clé InChI |
BJJWNXWMMSYENT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=NC(C)(C)C)C(=NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)

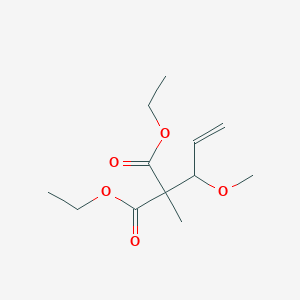
![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
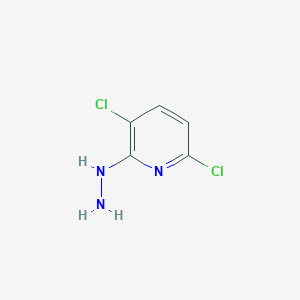
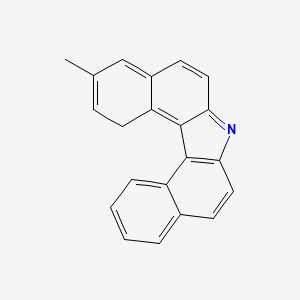
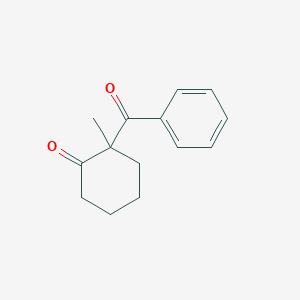
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)

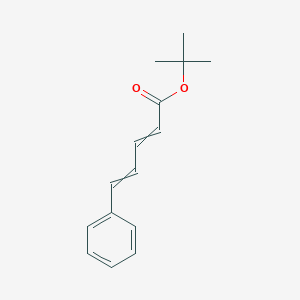
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
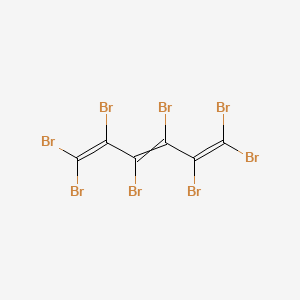
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
